5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole
Overview
Description
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole is a chemical compound that has been studied for various applications. It has been characterized as a PET imaging ligand for metabotropic glutamate receptor 2 . This receptor is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Synthetic compounds with a tri- and tetra-substituted imidazole scaffold, including structures related to "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole," are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. These compounds are designed based on the crystal structures of p38 in complex with small organic ligands, aiming for high binding selectivity and potency by occupying specific hydrophobic pockets and achieving a double hydrogen bond interaction in the hinge region. This approach supports the development of selective kinase inhibitors with potential therapeutic applications in inflammatory diseases (Scior et al., 2011).
Tetrazole in Medicinal Chemistry
Tetrazole moieties, such as "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole," have gained popularity in medicinal chemistry due to their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Tetrazoles can replace the carboxyl group in drugs to increase lipophilicity and bioavailability while reducing side effects. This heterocyclic moiety is considered an important pharmacophore in the development of new drugs, facilitating further research and development in the pharmaceutical and clinical fields (Patowary et al., 2021).
Synthesis of Fluorinated Compounds
Research on "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole" and related compounds focuses on developing practical synthesis methods for fluorinated compounds, which are key intermediates in the manufacture of various pharmaceuticals. These studies aim to overcome challenges associated with the cost and toxicity of traditional synthesis methods by exploring alternative routes that offer high yield, reduced pollution, and simplified procedures, contributing to the broader application of fluorinated compounds in drug development and other industries (Qiu et al., 2009).
Antiviral Applications of Tetrazole Derivatives
The tetrazole scaffold, including derivatives of "5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole," is investigated for its potential antiviral properties. These studies explore tetrazole-based molecules' ability to inhibit various viruses, including influenza, HIV, and HCV, by leveraging the bio-isosteric characteristics of the tetrazole group to develop new compounds with enhanced bioactivity profiles. This research direction underscores the ongoing need for novel antiviral agents capable of addressing the challenges posed by viral mutations and resistance (Yogesh & Srivastava, 2021).
Tetrazole Energetic Metal Complexes
"5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole" and similar tetrazole compounds are also of interest in the field of energetic materials. Research focuses on tetrazole energetic metal complexes (TEMCs), exploring synthesis processes and structural properties to develop materials with high yield, less pollution, and significant performance advantages. These studies aim to enhance our understanding of TEMCs and their potential applications in various industries, including defense and materials science (Li Yin-chuan, 2011).
Safety And Hazards
properties
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c1-14-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCUWHWUUNHDLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNN=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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